molecular formula C27H45NO3 B12416184 Clionamine B CAS No. 1042138-28-2

Clionamine B

Cat. No.: B12416184
CAS No.: 1042138-28-2
M. Wt: 431.7 g/mol
InChI Key: PLLJOGIAOGXLFM-SIQVBDLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clionamine B is an aminosteroid compound isolated from the marine sponge Cliona celata. It has garnered significant attention due to its ability to stimulate autophagy, a cellular process that degrades and recycles cellular components. This compound has shown potential in various scientific research applications, particularly in the fields of medicine and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

Clionamine B can be synthesized starting from the plant sapogenin tigogenin. A key step in the synthesis is the stereoselective introduction of the C-20 α-hydroxyl substituent via oxidation of a γ-lactone enolate with molecular oxygen . The synthetic route involves multiple steps, including protection and deprotection of functional groups, oxidation, and reduction reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Clionamine B undergoes various chemical reactions, including:

    Oxidation: Introduction of hydroxyl groups.

    Reduction: Conversion of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and various protecting groups to safeguard functional groups during multi-step synthesis .

Major Products Formed

The major products formed from these reactions are typically intermediates in the synthetic pathway leading to this compound. These intermediates include various hydroxylated and protected derivatives of the starting material .

Scientific Research Applications

Mechanism of Action

Clionamine B exerts its effects by stimulating autophagy, a process that involves the degradation and recycling of cellular components. It targets the PI4 kinase Pik1 in yeast, and siRNA knockdown of PI4KB, a human homolog of Pik1, has been shown to inhibit the survival of Mycobacterium tuberculosis in macrophages . This mechanism highlights its potential as a therapeutic agent for diseases involving autophagy dysregulation.

Properties

CAS No.

1042138-28-2

Molecular Formula

C27H45NO3

Molecular Weight

431.7 g/mol

IUPAC Name

(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-amino-7-hydroxy-9,13-dimethyl-7-(4-methylpentyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one

InChI

InChI=1S/C27H45NO3/c1-16(2)6-5-11-27(30)23-22(31-24(27)29)15-21-19-8-7-17-14-18(28)9-12-25(17,3)20(19)10-13-26(21,23)4/h16-23,30H,5-15,28H2,1-4H3/t17-,18-,19+,20-,21-,22-,23-,25-,26-,27-/m0/s1

InChI Key

PLLJOGIAOGXLFM-SIQVBDLFSA-N

Isomeric SMILES

CC(C)CCC[C@@]1([C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)N)C)C)OC1=O)O

Canonical SMILES

CC(C)CCCC1(C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)N)C)C)OC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.